molecular formula C9H9BrClFN2O B2788266 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 2168111-87-1

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No. B2788266
CAS RN: 2168111-87-1
M. Wt: 295.54
InChI Key: PQURGMYNNPSLNF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea (BFCEU) is a small organic molecule that has been widely studied in the scientific community due to its potential applications in several areas. BFCEU has been found to have a wide range of biochemical and physiological effects, making it an interesting and useful compound for further research.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have a wide range of potential applications in the scientific community. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, and as a catalyst in various organic reactions. 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has also been used in the synthesis of a variety of drugs, including antibiotics and antifungal agents. Additionally, 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have potential applications in the field of biochemistry, as it has been used in the synthesis of a variety of biologically active compounds.

Mechanism of Action

The exact mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is still not fully understood. However, it is believed that 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea acts as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of physiological effects. Additionally, 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have an effect on the synthesis of certain proteins, such as the protein kinase C.
Biochemical and Physiological Effects
1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have a wide range of biochemical and physiological effects. It has been found to have an effect on the levels of acetylcholine in the body, which can lead to an increase in the activity of the nervous system. 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has also been found to have an effect on the synthesis of certain proteins, such as the protein kinase C. Additionally, 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have an effect on the activity of certain enzymes, such as the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea in lab experiments is its relatively low cost and easy availability. Additionally, 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to be highly stable, which makes it an ideal reagent for a variety of experiments. However, one of the main limitations of using 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea in lab experiments is the fact that its mechanism of action is still not fully understood. Additionally, 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea has been found to have a wide range of biochemical and physiological effects, which can make it difficult to control the results of experiments.

Future Directions

The potential applications of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea in the scientific community are vast and still largely unexplored. Further research is needed to fully understand the mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea and to identify potential new applications for this compound. Additionally, future research should focus on the development of new synthesis methods for 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea, as well as the development of new compounds that are based on the structure of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea. Finally, further research should focus on the development of new methods to control the biochemical and physiological effects of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea.

Synthesis Methods

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea can be synthesized through a number of methods, including the conventional synthesis method, which involves the use of a Grignard reagent, and the microwave-assisted synthesis method. The conventional synthesis method involves the reaction of a Grignard reagent with 2-chloroethylurea. The Grignard reagent is then reacted with 3-bromo-4-fluorophenyl bromide to form 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea. The microwave-assisted synthesis method involves the reaction of 2-chloroethylurea with 3-bromo-4-fluorophenyl bromide in the presence of a microwave irradiation.

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-7-5-6(1-2-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQURGMYNNPSLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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